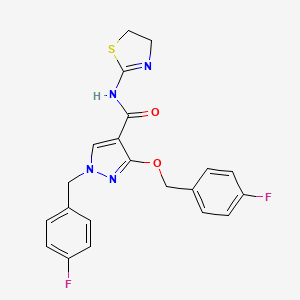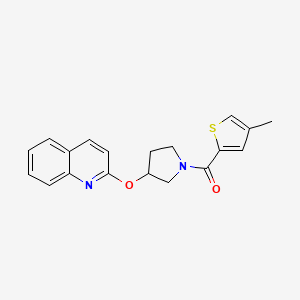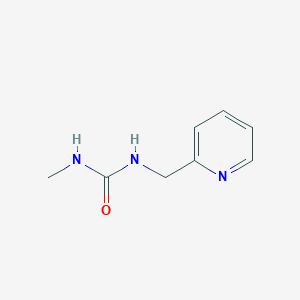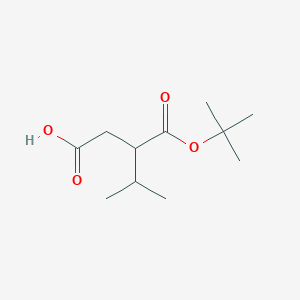![molecular formula C10H6F3N3O2 B3009151 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-81-1](/img/structure/B3009151.png)
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as TPTC, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields of scientific research. TPTC is widely used as a building block in the synthesis of new compounds and has shown promising results in various biological and chemical studies.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a class of triazole derivatives, is synthesized from phenyl acetylene using a process involving reactions with sodium azide, methyl iodide, ethyl formate, and butyllithium, followed by direct oxidation. This method highlights the ease of obtaining starting materials and good overall yield (Liu, Pei, Xue, Li, & Wu, 2015).
Structural Analysis : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations. Further modifications of this compound through alkylation and nitration processes have been studied, showcasing its versatility in chemical transformations (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Biological Applications
Antimicrobial Activity : Various substituted 1,2,3-triazoles, including the 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and demonstrated significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing moderate to good activities (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Antibacterial and Antitumor Activities : Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates have been synthesized, showing good antibacterial and antitumor activities against several human tumor cell lines. These compounds have been characterized and their potential as bioactive agents has been highlighted (Tian, Sun, Li, Zheng, Cheng, Liu, & Qian, 2005).
Chemical Properties and Applications
Gas Phase Properties : The gas phase properties of 1,2,3-triazoles, including this compound, have been studied. This research provides insight into their proton affinity, acidity values, ion-molecule reactions, and H/D exchange studies, which are crucial for understanding their behavior in various applications (Wang, Chen, Wang, Shi, & Lee, 2013).
Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole derivatives, including the studied compound, have been synthesized and shown to be effective in luminescence sensing of metal ions and nitroaromatic compounds. This research highlights the potential application of these frameworks in sensing technologies (Wang, Sun, Hao, Yan, & Liang, 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-3-7(4-2-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUQLXWDRPBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

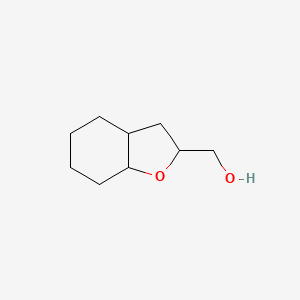
![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
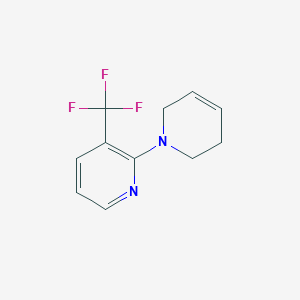
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)
![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)

